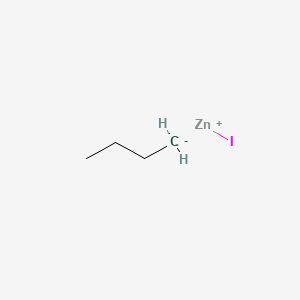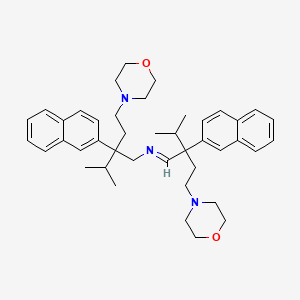
Morpholine, 4,4'-nitriloditetramethylenebis(gamma-isopropyl-gamma-(2-naphthyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholine, 4,4’-nitriloditetramethylenebis(gamma-isopropyl-gamma-(2-naphthyl)- is a complex organic compound that features both amine and ether functional groups. This compound is part of the morpholine family, which is known for its versatile applications in various fields such as chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Morpholine, 4,4’-nitriloditetramethylenebis(gamma-isopropyl-gamma-(2-naphthyl)- typically involves the dehydration of diethanolamine with concentrated sulfuric acid . This process is carried out under controlled conditions to ensure the purity and yield of the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and stringent quality control measures to produce the compound in bulk quantities .
Analyse Chemischer Reaktionen
Types of Reactions: Morpholine, 4,4’-nitriloditetramethylenebis(gamma-isopropyl-gamma-(2-naphthyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of both amine and ether functional groups .
Common Reagents and Conditions: Common reagents used in these reactions include strong acids, strong oxidizers, and metals . The reaction conditions are typically controlled to optimize the yield and selectivity of the desired products.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while substitution reactions may result in the formation of various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Morpholine, 4,4’-nitriloditetramethylenebis(gamma-isopropyl-gamma-(2-naphthyl)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it is employed in the study of enzyme mechanisms and protein interactionsIn industry, it is used in the production of rubber, optical brighteners, and as a solvent in the fiber industry .
Wirkmechanismus
The mechanism of action of Morpholine, 4,4’-nitriloditetramethylenebis(gamma-isopropyl-gamma-(2-naphthyl)- involves its interaction with various molecular targets and pathways. The compound’s amine and ether functional groups allow it to participate in a range of biochemical reactions, influencing enzyme activity and protein function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to Morpholine, 4,4’-nitriloditetramethylenebis(gamma-isopropyl-gamma-(2-naphthyl)- include other morpholine derivatives such as diethylenimide oxide, 1,4-oxazinane, and tetrahydro-1,4-oxazine .
Uniqueness: What sets Morpholine, 4,4’-nitriloditetramethylenebis(gamma-isopropyl-gamma-(2-naphthyl)- apart from these similar compounds is its unique structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
33310-70-2 |
|---|---|
Molekularformel |
C42H55N3O2 |
Molekulargewicht |
633.9 g/mol |
IUPAC-Name |
3-methyl-N-[3-methyl-2-(2-morpholin-4-ylethyl)-2-naphthalen-2-ylbutyl]-2-(2-morpholin-4-ylethyl)-2-naphthalen-2-ylbutan-1-imine |
InChI |
InChI=1S/C42H55N3O2/c1-33(2)41(17-19-44-21-25-46-26-22-44,39-15-13-35-9-5-7-11-37(35)29-39)31-43-32-42(34(3)4,18-20-45-23-27-47-28-24-45)40-16-14-36-10-6-8-12-38(36)30-40/h5-16,29-31,33-34H,17-28,32H2,1-4H3 |
InChI-Schlüssel |
PSZMAIHBKOXRGC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(CCN1CCOCC1)(CN=CC(CCN2CCOCC2)(C3=CC4=CC=CC=C4C=C3)C(C)C)C5=CC6=CC=CC=C6C=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


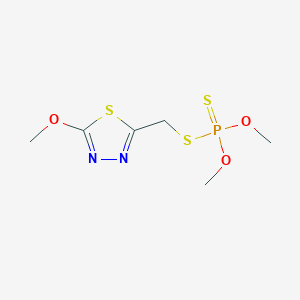
![Acenaphtho[4,5-C]furan-7,9-dione](/img/structure/B14680236.png)
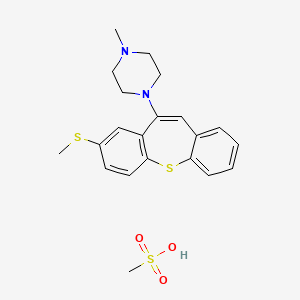
![3-[(2,5-Dimethoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14680252.png)
![(9Z,11Z,13Z)-Cyclonona[ef]heptalene](/img/structure/B14680261.png)
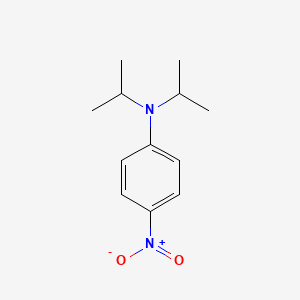
![2,6-Dihydroxy-1,2,7,9-tetramethyl-2,7-dihydro-5h-[1]benzofuro[4,5-g]isochromene-5,10(9h)-dione](/img/structure/B14680273.png)
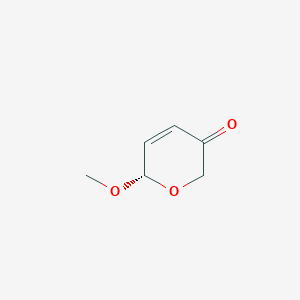

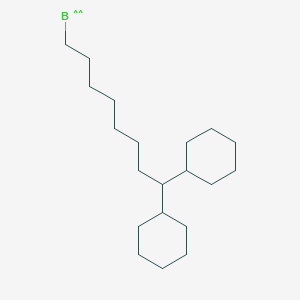
![ethyl N-[8-(benzhydrylamino)-2,3-bis(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B14680288.png)
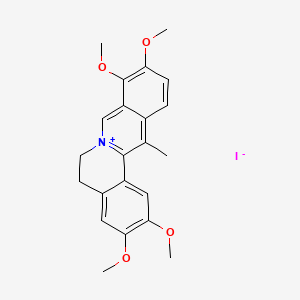
![Benzonitrile, 4-[bis(acetyloxy)methyl]-](/img/structure/B14680295.png)
